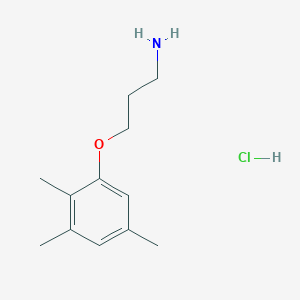

3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride

Descripción general

Descripción

3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl and a molecular weight of 229.75 g/mol. This compound is a derivative of 2,3,5-trimethylphenol and is commonly used in scientific research and various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,3,5-trimethylphenol with epichlorohydrin followed by amination. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and a suitable aminating agent, such as ammonia or an amine derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reaction time, to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

Reduction: Reduction reactions typically yield amines or alcohols.

Substitution: Substitution reactions can produce various substituted amines or ethers.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Thyroid Hormone Receptor Modulation

One of the significant applications of 3-(2,3,5-trimethylphenoxy)propan-1-amine hydrochloride is its role as a thyroid hormone receptor modulator. Research indicates that this compound can activate thyroid hormone beta receptors, which are crucial in regulating metabolic processes and can be targeted for treating conditions like hypothyroidism and hyperlipoproteinemia .

Case Study: Treatment of Hyperlipidemia

In a study focusing on lipid metabolism diseases, compounds similar to this compound were shown to effectively lower triglyceride levels in animal models. This suggests a potential therapeutic pathway for managing hyperlipidemia and related cardiovascular diseases .

Neuropharmacological Effects

Research has also indicated that derivatives of this compound may influence neurotransmitter systems. For instance, it has been observed that related compounds can modulate the activity of corticotropin-releasing factor (CRF) receptors, which are involved in stress responses and could be leveraged for developing treatments for anxiety and depression .

Synthesis and Chemical Properties

Synthesis Methods

The compound can be synthesized through various organic chemistry techniques, including combinatorial synthesis approaches. This allows for the creation of libraries of related compounds that can be screened for biological activity . The structural formula is represented as follows:

Toxicological Studies

Safety Profile

Toxicological evaluations have been conducted to assess the safety of this compound. These studies are essential for determining the therapeutic window and potential side effects associated with chronic use. Preliminary results indicate a favorable safety profile when administered at therapeutic doses in animal models .

Future Perspectives

Therapeutic Development

Given its pharmacological properties, there is potential for further development of this compound as a therapeutic agent. Future research should focus on clinical trials to evaluate its efficacy in humans for conditions such as hyperlipidemia and mood disorders.

Research Directions

Ongoing studies aim to elucidate the precise mechanisms by which this compound exerts its effects on biological systems. Understanding these mechanisms will be critical for optimizing its application in clinical settings.

Mecanismo De Acción

The mechanism by which 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's molecular targets and pathways involved are determined by its chemical structure and functional groups.

Comparación Con Compuestos Similares

3-(2,3,5-trimethylphenoxy)propanoic acid

3-(2,3,5-trimethylphenoxy)pyrrolidine

2,3,5-Trimethylphenol (Isopseudocumenol)

This comprehensive overview provides a detailed understanding of 3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

3-(2,3,5-Trimethylphenoxy)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a propan-1-amine backbone with a 2,3,5-trimethylphenoxy group, which contributes to its unique biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

- Receptor Interactions : The compound may interact with neurotransmitter receptors and enzymes, influencing pathways related to neurotransmission and metabolic processes.

- Signal Transduction : It could modulate G-protein coupled receptor pathways, affecting cellular responses to stimuli.

Biological Activity Overview

Research indicates several areas where this compound exhibits notable biological effects:

- Anticonvulsant Activity : Studies have shown that derivatives of 3-(2,3,5-trimethylphenoxy)propan-1-amine exhibit anticonvulsant properties. In animal models, these compounds were evaluated for their ability to prevent seizures induced by maximal electroshock (MES) tests .

- Neuroprotective Effects : The compound may demonstrate neuroprotective effects through modulation of oxidative stress and inflammation pathways, making it a candidate for further investigation in neurodegenerative diseases.

- Potential in Alcohol Dependence : Research suggests that compounds with similar structures can influence alcohol consumption behaviors in animal models. For instance, CRF1 receptor antagonists have been shown to reduce alcohol intake significantly .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its derivatives. The following table summarizes key findings from various studies:

Propiedades

IUPAC Name |

3-(2,3,5-trimethylphenoxy)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-9-7-10(2)11(3)12(8-9)14-6-4-5-13;/h7-8H,4-6,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLQNEASHICXNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCCCN)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.